molecular formula C13H11F3N2O B8392425 6-(4-Trifluoromethyl-phenoxymethyl)-pyridin-2-ylamine

6-(4-Trifluoromethyl-phenoxymethyl)-pyridin-2-ylamine

Cat. No. B8392425
M. Wt: 268.23 g/mol
InChI Key: MADHOMOPYPNDIW-UHFFFAOYSA-N
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Patent
US07482341B2

Procedure details

This material was prepared in analogy to example 86 step B] from 2,2-Dimethyl-N-[6-(4-trifluoromethyl-phenoxymethyl)-pyridin-2-yl]-propionamide (0.99 g) and 3M aqueous NaOH (4.68 mL) as an off-white crystalline solid (0.647 g). MS (ESI): 269.3 (MH+).
Name
2,2-Dimethyl-N-[6-(4-trifluoromethyl-phenoxymethyl)-pyridin-2-yl]-propionamide
Quantity
0.99 g
Type
reactant
Reaction Step One
Name
Quantity
4.68 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CC(C)(C)C([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH2:12][O:13][C:14]2[CH:19]=[CH:18][C:17]([C:20]([F:23])([F:22])[F:21])=[CH:16][CH:15]=2)[N:7]=1)=O.[OH-].[Na+]>>[F:23][C:20]([F:21])([F:22])[C:17]1[CH:18]=[CH:19][C:14]([O:13][CH2:12][C:8]2[N:7]=[C:6]([NH2:5])[CH:11]=[CH:10][CH:9]=2)=[CH:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
2,2-Dimethyl-N-[6-(4-trifluoromethyl-phenoxymethyl)-pyridin-2-yl]-propionamide
Quantity
0.99 g
Type
reactant
Smiles
CC(C(=O)NC1=NC(=CC=C1)COC1=CC=C(C=C1)C(F)(F)F)(C)C
Name
Quantity
4.68 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC(C1=CC=C(OCC2=CC=CC(=N2)N)C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.